molecular formula C13H11FO2 B6373060 2-Fluoro-4-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261890-23-6

2-Fluoro-4-(3-hydroxymethylphenyl)phenol, 95%

Cat. No.: B6373060
CAS No.: 1261890-23-6
M. Wt: 218.22 g/mol
InChI Key: YYRGIAIQITVFSE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-hydroxymethylphenyl)phenol, or 2F4HMP, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, as a reagent for organic synthesis and as a probe for biochemical studies.

Scientific Research Applications

2F4HMP has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, as a reagent for organic synthesis, and as a probe for biochemical studies. 2F4HMP has also been used to study the activity of enzymes such as cytochrome P450 and glutathione S-transferase. Additionally, it has been used to study the metabolism of drugs in the body and to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 2F4HMP is not well understood. However, it is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, it is believed to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F4HMP are not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, it is believed to act as an inhibitor of the enzyme glutathione S-transferase, which is involved in the metabolism of drugs in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2F4HMP in laboratory experiments include its cost-effectiveness, efficiency, and its ability to act as a substrate for the synthesis of various compounds. Additionally, it can be used as a reagent for organic synthesis and as a probe for biochemical studies. The main limitation of using 2F4HMP in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

There are a number of potential future directions for research on 2F4HMP. These include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done into its potential applications in drug metabolism and drug mechanism of action studies. Other potential future directions for research include the development of new synthesis methods for 2F4HMP, the development of new uses for 2F4HMP in laboratory experiments, and the investigation of the safety and toxicity of 2F4HMP.

Synthesis Methods

2F4HMP can be synthesized through a two-step process. First, 4-hydroxy-3-methoxyphenylacetic acid is reacted with 2-fluoroaniline to produce 4-hydroxy-3-methoxy-2-fluorophenylacetic acid. This is then reacted with sodium hydroxide to produce 2F4HMP. This synthesis method has been found to be cost-effective and efficient.

Properties

IUPAC Name

2-fluoro-4-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRGIAIQITVFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684141
Record name 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-23-6
Record name 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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